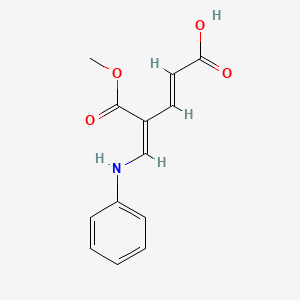
DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazepam binding inhibitor fragment (human) is a peptide that binds to the benzodiazepine site of gamma-aminobutyric acid type A receptors. This interaction modulates the activity of these receptors, which are crucial for inhibitory neurotransmission in the brain. The compound is involved in various physiological processes, including neurogenesis and modulation of seizure susceptibility .
Vorbereitungsmethoden
The synthesis of diazepam binding inhibitor fragment (human) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Amino acids are activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale solid-phase peptide synthesis with automated synthesizers to ensure high yield and purity .
Analyse Chemischer Reaktionen
Diazepam binding inhibitor fragment (human) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, affecting the peptide’s activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Diazepam binding inhibitor fragment (human) has several scientific research applications:
Neurobiology: It is used to study the modulation of gamma-aminobutyric acid type A receptors and their role in neurogenesis and seizure susceptibility.
Pharmacology: The compound helps in understanding the mechanisms of action of benzodiazepines and their endogenous modulators.
Medicine: Research on this peptide contributes to the development of new therapeutic agents for neurological disorders, including epilepsy and anxiety
Wirkmechanismus
The diazepam binding inhibitor fragment (human) exerts its effects by binding to the benzodiazepine site of gamma-aminobutyric acid type A receptors. This binding can result in either positive or negative allosteric modulation, depending on the receptor subtype and cellular context. The peptide influences the inhibitory effects of gamma-aminobutyric acid, thereby modulating neuronal excitability and synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other endogenous peptides that modulate gamma-aminobutyric acid type A receptors, such as:
Neuropeptide Y: Modulates anxiety and stress responses.
Somatostatin: Inhibits the release of various neurotransmitters and hormones.
Cholecystokinin: Involved in anxiety and pain modulation.
Diazepam binding inhibitor fragment (human) is unique in its dual role as both a positive and negative allosteric modulator, depending on the specific gamma-aminobutyric acid type A receptor subtype and cellular environment .
Eigenschaften
CAS-Nummer |
104360-70-5 |
|---|---|
Molekularformel |
C91H148N26O32S |
Molekulargewicht |
2150.37 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)
![[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate](/img/structure/B1141155.png)



